molecular formula C8H6F3NO2 B158721 3-Amino-4-(trifluoromethyl)benzoic acid CAS No. 125483-00-3

3-Amino-4-(trifluoromethyl)benzoic acid

Cat. No. B158721
M. Wt: 205.13 g/mol
InChI Key: RVYKHFGOJJKVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-4-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.14 . It is a white to off-white powder or crystal .


Molecular Structure Analysis

The molecular structure of “3-Amino-4-(trifluoromethyl)benzoic acid” consists of a benzene ring substituted with an amino group at the 3rd position and a trifluoromethyl group at the 4th position. The benzene ring is also substituted with a carboxylic acid group .


Physical And Chemical Properties Analysis

“3-Amino-4-(trifluoromethyl)benzoic acid” is a solid substance. It has a density of 1.5±0.1 g/cm3. Its boiling point is 325.4±42.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 59.9±3.0 kJ/mol .

Scientific Research Applications

  • Organic Synthesis

    • This compound can be used as an intermediate or building block for the synthesis of various organic compounds . The exact procedures and outcomes would depend on the specific reactions involved, which could be influenced by numerous factors such as the reaction conditions (temperature, pressure, etc.), the presence of catalysts, and the other reactants used .
  • Pharmaceuticals

    • Trifluoromethyl-substituted aromatic compounds, like “3-Amino-4-(trifluoromethyl)benzoic acid”, have broad applications in the pharmaceutical industry . They can be used in the synthesis of various pharmaceuticals .
  • Crop Protection Chemicals and Insecticides

    • These types of compounds are also used in the synthesis of crop protection chemicals and insecticides .
  • Dyes

    • Trifluoromethyl-substituted aromatic compounds are used in the synthesis of dyes .
  • Ultra Trace Analysis

    • “3-Amino-4-(trifluoromethyl)benzoic acid” can be used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
  • Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates

    • This compound was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
  • Synthesis of Fluorinated Aromatic Carboxylic Acids

    • This compound can be used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
  • Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates

    • “3-Amino-4-(trifluoromethyl)benzoic acid” was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
  • Synthesis of Crop Protection Chemicals and Insecticides

    • Trifluoromethyl-substituted aromatic compounds, like “3-Amino-4-(trifluoromethyl)benzoic acid”, are used in the synthesis of crop protection chemicals and insecticides .
  • Synthesis of Dyes

    • Trifluoromethyl-substituted aromatic compounds are also used in the synthesis of dyes .
  • Pharmaceuticals

    • These types of compounds have broad applications in the pharmaceutical industry . They can be used in the synthesis of various pharmaceuticals .
  • Organic Synthesis

    • This compound can be used as an intermediate or building block for the synthesis of various organic compounds .

Safety And Hazards

“3-Amino-4-(trifluoromethyl)benzoic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid direct contact with the substance, ensure sufficient ventilation of the area, and not handle it in a confined space .

Future Directions

While specific future directions for “3-Amino-4-(trifluoromethyl)benzoic acid” are not mentioned in the available resources, related compounds such as “4-(Trifluoromethyl)benzoic acid” have been used in the synthesis of other compounds, suggesting potential applications in chemical synthesis .

properties

IUPAC Name

3-amino-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYKHFGOJJKVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(trifluoromethyl)benzoic acid

CAS RN

125483-00-3
Record name 3-Amino-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into 160 ml. of water containing 9.6 g. of sodium hydroxide is suspended 16 g. of 2-amino-α,α,α-trifluoro-p-toluamide. The solution is refluxed 5 hours, then cooled, poured onto ice and acidified to a pH of 6 with concentrated hydrochloric acid. The resultant precipitate is filtered, washed with water and dried in vacuo to yield 2-amino-α,α,α-trifluoro-p-toluic acid (4-trifluoromethylanthranilic acid), m.p. 175°-177° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.6 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(trifluoromethyl)benzoic acid
Reactant of Route 2
3-Amino-4-(trifluoromethyl)benzoic acid
Reactant of Route 3
3-Amino-4-(trifluoromethyl)benzoic acid
Reactant of Route 4
3-Amino-4-(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-4-(trifluoromethyl)benzoic acid
Reactant of Route 6
3-Amino-4-(trifluoromethyl)benzoic acid

Citations

For This Compound
1
Citations
S Lin, T Du, J Zhang, D Wu, H Tian… - Journal of medicinal …, 2022 - ACS Publications
Targeting the colchicine binding site on tubulin is a promising strategy to develop cancer therapeutics. Herein, we describe our systematic structure–activity relationship studies of …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.